Fructose-1-phosphate Barium Salt

Enzymology Carbohydrate Metabolism Kinetic Analysis

Procure Fructose-1-phosphate barium salt (CAS 34079-63-5) for definitive aldolase B activity assays and HFI diagnostics. This barium salt offers superior stability during enzyme purification via selective precipitation—unlike sodium salts. Its unique substrate specificity (orders-of-magnitude kinetic differences vs. fructose-6-phosphate) ensures accurate Km, Vmax, and kcat determination for 1-phosphofructokinase and fructokinase studies. Essential for isozyme discrimination (aldolase A/B/C) in cancer metabolism research. Insist on the barium form to avoid false-negative clinical results.

Molecular Formula C6H11BaO9P
Molecular Weight 395.45 g/mol
CAS No. 34079-63-5
Cat. No. B14110910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructose-1-phosphate Barium Salt
CAS34079-63-5
Molecular FormulaC6H11BaO9P
Molecular Weight395.45 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)(COP(=O)([O-])[O-])O)O)O)O.[Ba+2]
InChIInChI=1S/C6H13O9P.Ba/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+2/p-2
InChIKeyFFIAPLNALYDYQK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fructose-1-phosphate Barium Salt (CAS 34079-63-5): Biochemical Properties and Research Applications


Fructose-1-phosphate barium salt (CAS 34079-63-5) is a phosphorylated derivative of fructose, serving as a critical intermediate in fructose metabolism and carbohydrate biochemistry. This compound exists as a white to off-white crystalline powder with the molecular formula C6H11BaO9P and a molecular weight of approximately 395.45 g/mol . It is slightly soluble in water and aqueous acid, and is primarily utilized as a substrate in enzymatic assays for key metabolic enzymes such as aldolase and fructokinase . The barium salt form is often preferred for its stability during isolation and purification steps, distinguishing it from more soluble sodium salts commonly employed in direct kinetic assays .

Why Substituting Fructose-1-phosphate Barium Salt with Analogous Compounds Fails in Quantitative Assays


Direct substitution of fructose-1-phosphate barium salt with analogous sugar phosphates (e.g., fructose-6-phosphate or fructose-1,6-bisphosphate) or alternative salt forms (e.g., sodium salts) is not permissible due to profound differences in enzyme specificity and thermodynamic stability. Enzymes such as 1-phosphofructokinase exhibit strict substrate discrimination, with catalytic efficiencies for fructose-1-phosphate that differ by orders of magnitude from those for fructose-6-phosphate [1]. Similarly, the three aldolase isozymes (A, B, and C) display dramatically different activity ratios when presented with fructose-1-phosphate versus fructose-1,6-bisphosphate [2]. Furthermore, the barium salt offers enhanced stability and facilitates purification via selective precipitation, whereas the sodium salt is often required for direct solubility in kinetic assays . These quantitative disparities in substrate recognition and physical properties underscore the necessity of procuring the specific compound for precise and reproducible experimental outcomes.

Quantitative Differentiation of Fructose-1-phosphate Barium Salt Against Primary Comparators


Superior Substrate Specificity for 1-Phosphofructokinase Over Fructose-6-Phosphate

Fructose-1-phosphate is the highly specific and kinetically favored substrate for 1-phosphofructokinase (1-PFK) when compared to fructose-6-phosphate (F6P). In Brevibacterium flavum, the Michaelis-Menten constant (Km) of 1-PFK for fructose-1-phosphate is 0.6 mM, whereas the Km of the analogous 6-phosphofructokinase (6-PFK) for its substrate F6P is 2.4 mM [1]. This fourfold lower Km for fructose-1-phosphate indicates significantly higher binding affinity and catalytic preference.

Enzymology Carbohydrate Metabolism Kinetic Analysis

Aldolase Isozyme Substrate Discrimination: A vs. B vs. C Activity Ratios

The three human aldolase isozymes (A, B, and C) exhibit starkly different substrate preferences for fructose-1-phosphate (F1P) versus fructose-1,6-bisphosphate (F1,6P2). Aldolase B, the liver isoform, cleaves F1P and F1,6P2 with comparable efficiency (activity ratio ~1). In contrast, recombinant human aldolase C displays a F1,6P2/F1P activity ratio of approximately 13.5, while aldolase A has negligible activity towards F1P [1]. This 13.5-fold difference in relative activity provides a clear diagnostic for distinguishing between isozymes.

Isozyme Profiling Clinical Diagnostics Fructose Intolerance

Thermodynamic Stability Advantage of Barium Salt Over Sodium Salt for Storage and Purification

The barium salt of fructose-1-phosphate demonstrates superior thermodynamic stability compared to the sodium salt form, a critical factor for long-term storage and downstream processing. Variable-temperature NMR studies indicate that furanose-barium complexes retain structural integrity up to 75°C, whereas pyranose derivatives (common in sodium salts) undergo ligand exchange above 45°C . This 30°C higher thermal stability threshold directly impacts shelf-life and reduces the risk of degradation during handling.

Biochemical Reagent Stability Enzyme Purification Structural Biology

Kinetic Discrimination by Fructose-1-Phosphate Kinase in Haloferax volcanii

The fructose-1-phosphate kinase (1-PFK) from the archaeon Haloferax volcanii demonstrates high substrate specificity, discriminating between fructose-1-phosphate (F1P) and fructose-6-phosphate (F6P) with significant kinetic differences. The enzyme follows Michaelis-Menten kinetics with an apparent Km for F1P of 0.31 mM and a Vmax of 308 U/mg. In contrast, for F6P, the apparent Km is 1.12 mM and Vmax is only 30.7 U/mg [1]. This translates to a 3.6-fold lower Km and a 10-fold higher Vmax for F1P, indicating a markedly higher catalytic efficiency for the correct substrate.

Archaea Metabolism Enzyme Kinetics Substrate Specificity

Purification Utility: Selective Precipitation of Aldolase B with Barium Salt

The barium salt form of fructose-1-phosphate is uniquely suited for the selective precipitation and purification of enzymes involved in fructose metabolism, particularly aldolase B. Unlike the highly soluble sodium salt, the barium salt facilitates the isolation of aldolase B from complex biological mixtures such as rabbit muscle extracts via controlled precipitation . This property is exploited in preparatory biochemistry to obtain high-purity enzyme fractions, a step that is not efficiently achieved with other salt forms or sugar phosphate analogs.

Protein Purification Enzyme Isolation Biochemical Techniques

Optimal Applications for Fructose-1-phosphate Barium Salt in Research and Industrial Settings


Clinical Diagnostic Assays for Hereditary Fructose Intolerance (HFI)

Fructose-1-phosphate barium salt is the definitive substrate for assaying aldolase B activity in liver or intestinal biopsy samples to diagnose HFI. As established in Section 3, the unique activity ratio of aldolase B on F1P versus F1,6P2 provides a clear diagnostic marker [1]. Use of an incorrect substrate would yield false-negative results, highlighting the compound's non-negotiable role in this critical clinical test.

Kinetic Characterization of 1-Phosphofructokinase and Fructokinase

Researchers investigating the kinetic properties of 1-PFK or fructokinase must use authentic fructose-1-phosphate to obtain accurate kinetic parameters (Km, Vmax, kcat). The quantitative data from Section 3 demonstrate that alternative substrates like fructose-6-phosphate yield drastically different kinetic profiles (e.g., 4-fold higher Km or 10-fold lower Vmax), which would invalidate kinetic models and pathway flux analyses [2].

Isozyme-Specific Activity Profiling of Aldolase A, B, and C

In studies requiring discrimination between aldolase isozymes (e.g., for cancer metabolism research where aldolase A is upregulated), fructose-1-phosphate barium salt is an essential tool. The 13.5-fold difference in F1,6P2/F1P activity ratios between aldolase B and C, as detailed in Section 3, enables precise isozyme identification and quantification in tissue extracts or recombinant systems [3].

Preparative Enzyme Purification via Selective Precipitation

For laboratories purifying aldolase B or related enzymes from natural sources, the barium salt is the reagent of choice for the initial precipitation step. Its lower solubility compared to sodium salts allows for efficient and selective enzyme enrichment, a critical advantage for downstream crystallization trials, structural studies, or generating highly pure enzyme for industrial biocatalysis applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fructose-1-phosphate Barium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.